4-{2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetyl}-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide
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Overview
Description
4-{2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetyl}-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide is a complex organic compound that features a pyrazole ring substituted with a fluorophenyl group, a methyl group, and an acetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetyl}-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via a one-pot three-component reaction under microwave irradiation.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, where a suitable fluorinated reagent reacts with the pyrazole intermediate.
Acetylation: The acetyl group is introduced via an acetylation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitro compounds in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, the compound is studied for its potential as a pharmacophore. Its pyrazole ring and fluorophenyl group are known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structure suggests it may have activity against certain diseases, including cancer and inflammatory conditions.
Industry
In the industrial sector, the compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 4-{2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetyl}-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide involves its interaction with specific molecular targets. The fluorophenyl group and pyrazole ring are known to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound also features a fluorophenyl group and a pyrazole ring, but with different substituents.
N-{4-(4-fluorophenyl)-5-furyl-6-(1-methyl ethyl)pyrimidin-2-yl}-N-methyl methanesulfonamide: Another compound with a fluorophenyl group and a sulfonamide moiety.
Uniqueness
What sets 4-{2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetyl}-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H24FN5O3S |
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Molecular Weight |
409.5 g/mol |
IUPAC Name |
4-[2-[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]acetyl]-N,N-dimethylpiperazine-1-sulfonamide |
InChI |
InChI=1S/C18H24FN5O3S/c1-13-16(18(21-20-13)14-4-6-15(19)7-5-14)12-17(25)23-8-10-24(11-9-23)28(26,27)22(2)3/h4-7H,8-12H2,1-3H3,(H,20,21) |
InChI Key |
QOLUBHJNDNTNGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=C(C=C2)F)CC(=O)N3CCN(CC3)S(=O)(=O)N(C)C |
Origin of Product |
United States |
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